Diflapolin

概要

説明

ジフラポリンは、5-リポキシゲナーゼ活性化タンパク質と可溶性エポキシドヒドロラーゼという2つの主要な酵素に対して、二重の阻害作用を持つことが知られている化学化合物です。これらの酵素は、炎症反応に重要な役割を果たす脂肪酸であるアラキドン酸の代謝に関与しています。 これらの酵素を阻害することで、ジフラポリンは炎症関連疾患の治療に可能性を示しています .

科学的研究の応用

Diflapolin has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme inhibition and the metabolism of arachidonic acid.

Biology: Investigated for its effects on cellular processes related to inflammation and immune response.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis and asthma.

作用機序

ジフラポリンは、5-リポキシゲナーゼ活性化タンパク質と可溶性エポキシドヒドロラーゼの活性を阻害することにより、その効果を発揮します。これらの酵素は、それぞれアラキドン酸から炎症促進性のロイコトリエンへの変換と、抗炎症性エポキシエイコサトリエン酸の分解に関与しています。 これらの経路をブロックすることにより、ジフラポリンは炎症性メディエーターの産生を減らし、抗炎症性化合物のレベルを高めます .

類似化合物:

MK886: 5-リポキシゲナーゼ活性化タンパク質の別の阻害剤。

AUDA: 可溶性エポキシドヒドロラーゼの阻害剤。

ベンゾチアゾール誘導体: 類似の構造的特徴と生物学的活性を持つ化合物.

独自性: ジフラポリンは、5-リポキシゲナーゼ活性化タンパク質と可溶性エポキシドヒドロラーゼの両方に二重の阻害作用を持つため、ユニークです。 この二重作用は、これらの酵素のいずれか1つのみを標的とする化合物と比較して、炎症反応を調節するためのより包括的なアプローチを提供します .

生化学分析

Biochemical Properties

Diflapolin plays a significant role in biochemical reactions. It interacts with enzymes such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), inhibiting their activity . The compound prevents the assembly of the 5-LOX/FLAP complex in leukocytes, which is characteristic of FLAP inhibitors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In the context of inflammation, this compound has been shown to inhibit the formation of pro-inflammatory leukotrienes (LTs) and suppress neutrophil infiltration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the activity of 5-LOX and sEH, enzymes that play crucial roles in the metabolism of arachidonic acid (AA), a key player in inflammation .

Metabolic Pathways

This compound is involved in the arachidonic acid (AA) cascade, a central metabolic pathway in the biosynthesis of lipid mediators . It interacts with enzymes such as 5-LOX and sEH, which are crucial in the metabolism of AA .

Subcellular Localization

It is known that 5-LOX, one of the enzymes inhibited by this compound, translocates to the nuclear envelope upon cell activation .

準備方法

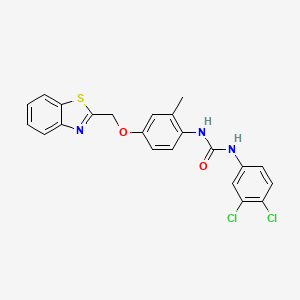

合成経路と反応条件: ジフラポリンは、尿素誘導体の形成を含む一連の化学反応によって合成されます。合成は、4-(ベンゾチアゾール-2-イルメトキシ)-2-メチルフェニルアミンと3,4-ジクロロフェニルイソシアネートを反応させて、目的の尿素化合物を形成することから始まります。 反応は通常、ジクロロメタンなどの有機溶媒中で、制御された温度条件で行われます .

工業生産方法: ジフラポリンの工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、最終製品の収率と純度を高くするために、反応条件を最適化することが含まれます。 連続フロー反応器と自動システムを使用すると、生産プロセスの効率と一貫性を高めることができます .

3. 化学反応解析

反応の種類: ジフラポリンは、以下を含むさまざまな化学反応を起こします。

酸化: ジフラポリンは特定の条件下で酸化され、酸化誘導体が生成されます。

還元: 還元反応は、ジフラポリンをその還元形に変換することができ、これは異なる生物学的活性を持つ場合があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元はアミン誘導体をもたらす可能性があります .

4. 科学研究アプリケーション

ジフラポリンは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: 酵素阻害とアラキドン酸の代謝を研究するためのツールとして使用されます。

生物学: 炎症や免疫応答に関連する細胞プロセスへの影響について調査されています。

医学: 関節炎や喘息などの炎症性疾患の治療における潜在的な治療薬として検討されています。

化学反応の分析

Types of Reactions: Diflapolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

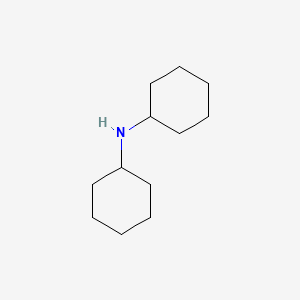

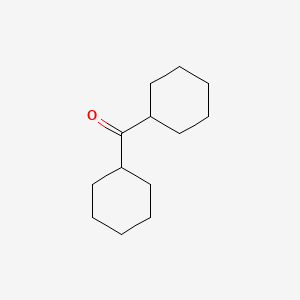

類似化合物との比較

MK886: Another inhibitor of 5-lipoxygenase-activating protein.

AUDA: An inhibitor of soluble epoxide hydrolase.

Benzothiazole derivatives: Compounds with similar structural features and biological activities.

Uniqueness: Diflapolin is unique due to its dual inhibitory action on both 5-lipoxygenase-activating protein and soluble epoxide hydrolase. This dual action provides a more comprehensive approach to modulating the inflammatory response compared to compounds that target only one of these enzymes .

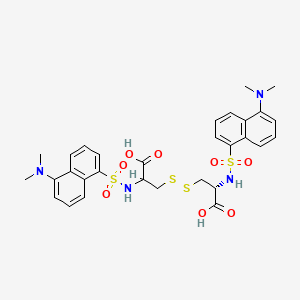

特性

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXLEECGXSDIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

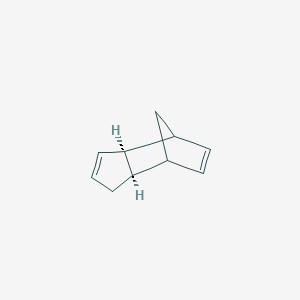

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

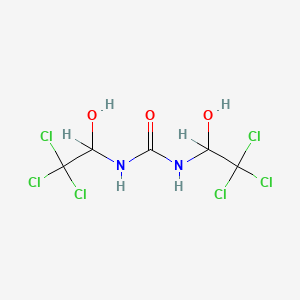

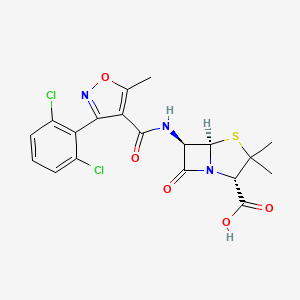

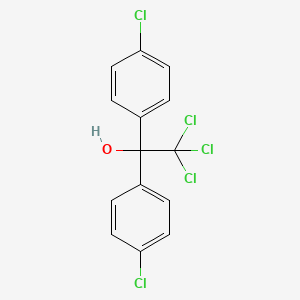

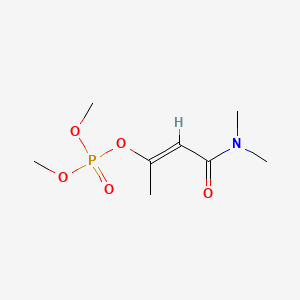

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)